

Unveiling Methyl 3-(4-(aminomethyl)phenyl)propanoate: A Technical Primer

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Compound of Interest

	<i>Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride</i>
Compound Name:	
Cat. No.:	B010288

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-(aminomethyl)phenyl)propanoate is a substituted aromatic propanoate that has garnered interest as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and medicinal chemistry landscapes. Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for a wide range of chemical modifications, making it a valuable building block in the construction of compound libraries for drug discovery. This technical guide provides a comprehensive overview of the available information on its discovery, chemical properties, and potential applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Introduction

The quest for novel therapeutic agents often begins with the design and synthesis of unique molecular scaffolds. Methyl 3-(4-(aminomethyl)phenyl)propanoate, with its distinct structural features, represents such a scaffold. While not extensively characterized as a standalone bioactive molecule in publicly available literature, its significance lies in its utility as a precursor for a variety of derivatives with potential pharmacological activities. This document aims to

consolidate the known information regarding this compound, providing a foundational resource for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 3-(4-(aminomethyl)phenyl)propanoate is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
CAS Number	100511-78-2	[1] [2]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[1]
Molecular Weight	193.24 g/mol	[1]
IUPAC Name	methyl 3-(4-(aminomethyl)phenyl)propanoate	[2]
Synonyms	Methyl 3-[4-(aminomethyl)phenyl]propionate, NSC 46327	[1]
Topological Polar Surface Area (TPSA)	52.32 Å ²	[1]
logP	1.2509	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	4	[1]
Storage Conditions	Sealed in dry, 2-8°C	[1]

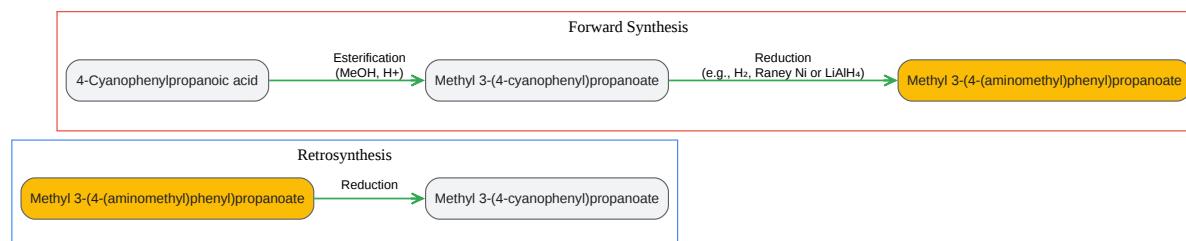
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the initial discovery and synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate is not readily available in peer-reviewed literature, its

structure suggests a logical synthetic pathway originating from a commercially available starting material. A plausible retro-synthetic analysis is depicted below.

Plausible Synthetic Pathway

A likely synthetic route would involve the reduction of a nitrile or a related nitrogen-containing functional group at the benzylic position of a suitable precursor.



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Caption: Plausible retrosynthetic and forward synthetic pathways for Methyl 3-(4-(aminomethyl)phenyl)propanoate.

General Experimental Protocol for Esterification

The following is a generalized protocol for the esterification of a carboxylic acid, which would be the first step in the proposed forward synthesis.

- Reaction Setup: To a solution of the carboxylic acid (1 equivalent) in methanol (5-10 volumes), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous HCl) is added at 0 °C.
- Reaction Execution: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer

Chromatography or Liquid Chromatography-Mass Spectrometry).

- Work-up: The reaction mixture is concentrated under reduced pressure to remove excess methanol. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

General Experimental Protocol for Nitrile Reduction

The subsequent step would involve the reduction of the nitrile to a primary amine.

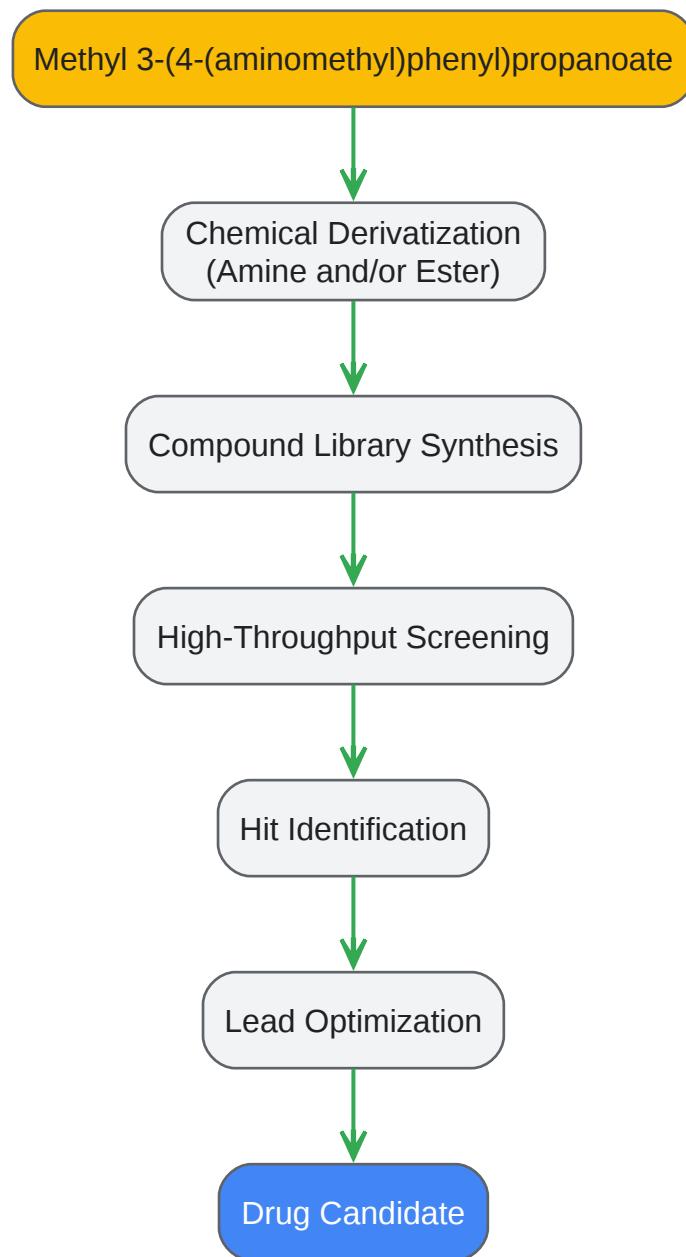
- Catalytic Hydrogenation:
 - Reaction Setup: The nitrile (1 equivalent) is dissolved in a suitable solvent (e.g., methanol or ethanol) containing a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).
 - Reaction Execution: The mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a pressure vessel) and stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
 - Work-up: The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude amine.
- Chemical Reduction (using Lithium Aluminum Hydride - LAH):
 - Reaction Setup: A solution of the nitrile (1 equivalent) in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of LAH (a molar excess) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
 - Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.

- Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solids are removed by filtration, and the organic layer is separated.
- Purification: The filtrate is dried, and the solvent is removed under reduced pressure to afford the crude amine, which can be further purified if necessary.

Potential Applications in Drug Discovery

While specific biological activities of Methyl 3-(4-(aminomethyl)phenyl)propanoate are not well-documented, its structure is a key component in various reported bioactive molecules. The primary amine can be readily derivatized through acylation, alkylation, or reductive amination to introduce diverse functionalities. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for molecular elaboration.

The general workflow for utilizing this compound as an intermediate in a drug discovery program is outlined below.



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Caption: Experimental workflow illustrating the use of Methyl 3-(4-(aminomethyl)phenyl)propanoate in a drug discovery pipeline.

Conclusion

Methyl 3-(4-(aminomethyl)phenyl)propanoate serves as a valuable and versatile chemical intermediate. While its own biological profile remains to be extensively explored, its utility in the synthesis of diverse compound libraries marks it as a significant tool for medicinal chemists and

drug discovery professionals. The synthetic protocols and conceptual workflows provided in this guide offer a starting point for researchers looking to leverage this molecule in their own research and development endeavors. Further investigation into the direct biological activities of this compound and its simple derivatives could unveil novel pharmacological properties.

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References

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